Product packaging for Borenolide(Cat. No.:)

Borenolide

Cat. No.: B1243223
M. Wt: 322.4 g/mol
InChI Key: MGNFJSWTQIWKKB-BNXVZVHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Borenolide is a guaianolide-type sesquiterpene lactone that was first isolated from the plant Chrysanthemum boreale Makino . It has been identified as a natural product of interest due to its potent biological activity as an apoptosis inhibitor . In a foundational study, this compound demonstrated the ability to inhibit etoposide-induced apoptosis in U937 human lymphoma cells with a half-maximal inhibitory concentration (IC50) value of 6.2 µg/ml . Its structural assignment was confirmed using NMR spectroscopy and X-ray crystallographic analysis . As a characteristic sesquiterpene lactone from C. boreale , this compound is part of a family of compounds under investigation for their potential anti-inflammatory and cytoprotective properties . Researchers can utilize this compound to explore pathways of programmed cell death and investigate the role of guaianolides in cellular protection. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O6 B1243223 Borenolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

[(3aR,4S,6R,6aR,8R,9aR,9bR)-6,8-dihydroxy-6-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] acetate

InChI

InChI=1S/C17H22O6/c1-7-11(19)5-10-13(7)15-14(8(2)16(20)23-15)12(22-9(3)18)6-17(10,4)21/h10-15,19,21H,1-2,5-6H2,3-4H3/t10-,11-,12+,13+,14-,15-,17-/m1/s1

InChI Key

MGNFJSWTQIWKKB-BNXVZVHKSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@]([C@@H]2C[C@H](C(=C)[C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)O)(C)O

Canonical SMILES

CC(=O)OC1CC(C2CC(C(=C)C2C3C1C(=C)C(=O)O3)O)(C)O

Synonyms

borenolide

Origin of Product

United States

The Enduring Significance of Natural Products in Drug Discovery

For centuries, nature has been a primary source of medicinal agents. From ancient herbal remedies to modern pharmaceuticals, the chemical diversity of the natural world has provided a wealth of compounds for treating human ailments. Natural products have historically served as the foundation for many of our most important drugs, and they continue to be a vital resource in the development of new therapeutic paradigms. Their complex molecular architectures and diverse biological activities offer a rich starting point for the discovery of novel drug leads.

The intricate structures of natural products are often the result of evolutionary pressures, leading to molecules with high specificity and potent biological effects. This inherent bioactivity makes them particularly valuable in the search for new treatments for a wide range of diseases, from infectious diseases to cancer. Despite the rise of synthetic chemistry and high-throughput screening, natural products remain an indispensable tool in the drug discovery arsenal, offering chemical novelty that is often unmatched by purely synthetic libraries.

Discovery, Isolation, and Definitive Structural Elucidation of Borenolide

High-Resolution Mass Spectrometry for Molecular Formula Determination (C17H22O6)

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition and molecular formula of a compound by precisely measuring the mass-to-charge ratio (m/z) of molecular ions bioanalysis-zone.comlibretexts.orgsavemyexams.comyoutube.com. For Borenolide, the high-resolution mass spectrum showed a molecular ion peak at m/z 322.1342 thieme-connect.comthieme-connect.com. This exact mass value is consistent with and requires a molecular formula of C₁₇H₂₂O₆ thieme-connect.comthieme-connect.com. This formula indicated seven degrees of unsaturation in the molecule thieme-connect.comthieme-connect.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to molecular vibrations youtube.comvscht.czutdallas.edu. The IR spectrum of this compound, recorded using a KBr pellet, showed characteristic absorption bands thieme-connect.com. Key peaks were observed at 3415 cm⁻¹, 2929 cm⁻¹, 1756 cm⁻¹, and 1646 cm⁻¹ thieme-connect.com. The strong band at 1756 cm⁻¹ is indicative of a carbonyl functional group, consistent with the presence of a lactone or ester moiety thieme-connect.comutdallas.eduorgchemboulder.com. The broad absorption at 3415 cm⁻¹ suggests the presence of hydroxyl groups thieme-connect.comorgchemboulder.com. The IR data, in conjunction with mass spectral data, also supported the presence of an acetyl group thieme-connect.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the connectivity of atoms and the relative stereochemistry of organic molecules qd-latam.comorgchemboulder.comconicet.gov.arwordpress.com. Analysis of the ¹³C NMR spectrum of this compound revealed the presence of 17 carbon signals, consistent with the molecular formula C₁₇H₂₂O₆ thieme-connect.comthieme-connect.com. DEPT and HMQC experiments were employed to classify these carbons, identifying two methyls, four methylenes (including two exocyclic olefinic methylenes), six methines (two of which were oxygen-bearing), one quaternary carbon, two non-protonated olefinic carbons, and two carbonyl carbons thieme-connect.comthieme-connect.com. The chemical shifts of certain carbons (C-3, C-8, and C-10) in the ¹³C NMR spectrum suggested that they were substituted with oxygen atoms thieme-connect.com.

Detailed analysis of the ¹H NMR spectrum, including coupling constants and correlations observed in two-dimensional NMR experiments such as ¹H-¹H COSY and HMBC, allowed for the establishment of the connectivity network within the molecule thieme-connect.comthieme-connect.com. For instance, the ¹H-¹H COSY spectrum revealed connectivities between adjacent protons, while HMBC correlations provided information about longer-range couplings between protons and carbons thieme-connect.comthieme-connect.com. These experiments were crucial in piecing together the complex structure of the guaianolide skeleton and assigning the positions of functional groups and substituents thieme-connect.comthieme-connect.com. The interpretation of coupling constants and NOESY data (though not explicitly detailed in the snippets for this compound, these are standard for stereochemical analysis by NMR conicet.gov.arwordpress.com) would have been used to deduce the relative orientation of substituents and thus the relative stereochemistry.

X-ray Crystallographic Analysis for Absolute Configuration Confirmation

X-ray crystallographic analysis is considered the most definitive method for determining the three-dimensional structure of a molecule and, importantly for chiral compounds, its absolute configuration researchgate.netnih.govresearchgate.netchem-soc.simit.edursc.org. Obtaining high-quality single crystals of this compound was essential for this analysis researchgate.net. The X-ray diffraction data confirmed the proposed planar structure derived from NMR and mass spectrometry thieme-connect.comthieme-connect.com. Furthermore, this technique provided unambiguous confirmation of the absolute stereochemistry of this compound thieme-connect.comthieme-connect.com. An ORTEP drawing from the crystallographic data visually represented the determined structure and absolute configuration thieme-connect.com.

Spectroscopic Data Summary

Based on the research findings, key spectroscopic data for this compound include:

TechniqueData PointValuePurpose
HRMSMolecular Ion (m/z)322.1342Molecular Formula Determination
HRMSMolecular FormulaC₁₇H₂₂O₆Elemental Composition
IR (KBr)Selected Absorption Bands (cm⁻¹)3415, 2929, 1756, 1646Identification of Functional Groups (e.g., OH, C=O)
¹³C NMRNumber of Carbon Signals17Consistent with Molecular Formula
¹³C NMRCarbon Types (from DEPT/HMQC)2 CH₃, 4 CH₂, 6 CH, 1 C, 2 olefinic C, 2 C=OStructural Fragment Identification
X-rayConfirmation of Planar StructureConfirmedValidation of Spectroscopic Data
X-rayDetermination of Absolute ConfigurationDeterminedUnambiguous Stereochemistry

General Overview of Sesquiterpene Biosynthesis from Farnesyl Diphosphate (B83284) (FPP)

All sesquiterpenes, which encompass thousands of compounds, are derived from the fifteen-carbon precursor farnesyl diphosphate (FPP), also known as farnesyl pyrophosphate (FDP). wikipedia.orgctdbase.org FPP itself is synthesized from the condensation of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netmdpi.com In plants, the biosynthesis of sesquiterpenes primarily occurs in the cytosol, where FPP is generated via the mevalonate (B85504) (MVA) pathway. mdpi.comnih.govmdpi.com

The initial step in sesquiterpene biosynthesis involves the enzymatic cyclization of the linear FPP molecule. researchgate.netnih.govresearchgate.net This reaction is catalyzed by a diverse family of enzymes known as sesquiterpene synthases (STSs) or sesquiterpene cyclases. researchgate.netnih.govwur.nlmdpi.com These enzymes initiate carbocation formation from FPP, which then undergoes a series of intricate cyclizations and rearrangements. researchgate.net The resulting cyclic cations can be further modified through deprotonation, phosphorylation, or hydration to yield a wide variety of sesquiterpene skeletons. researchgate.net Over 7,000 different sesquiterpene carbon skeletons have been identified across various organisms. researchgate.net

Proposed Biosynthetic Routes to Guaianolide Sesquiterpene Lactones

Guaianolide sesquiterpene lactones, including this compound, are a significant group of sesquiterpenoids predominantly found in plants, particularly in the Asteraceae and Apiaceae families. nisr.or.jpnih.govmdpi.comresearchgate.netepa.gov Their biosynthesis is understood to proceed through specific pathways diverging from the initial FPP cyclization.

A common intermediate in the biosynthesis of many guaianolides is germacrene A. wur.nlmdpi.comnih.gov The conversion of FPP to germacrene A is catalyzed by germacrene A synthase (GAS), a type of sesquiterpene synthase. mdpi.comnih.gov Germacrene A then undergoes further enzymatic modifications to form the guaiane (B1240927) skeleton and the characteristic lactone ring. wur.nlmdpi.com

While the general pathway from FPP to germacrene A is established, the subsequent steps leading to the diverse array of guaianolides involve specific cyclization mechanisms and late-stage modifications.

Cyclization Mechanisms in Guaianolide Formation

Following the formation of germacrene A from FPP, subsequent cyclization events are crucial for establishing the 5,7,5-ring system of guaianolides. It is hypothesized that germacrene A, or closely related germacrane (B1241064) intermediates, undergo further cyclization. wur.nl The involvement of epoxy-germacranolides in the formation of guaiane lactones has been suggested, based on biomimetic reactions where 4,5-epoxycostunolide is proposed to lead to guaianolides. wur.nl

Sesquiterpene synthases are responsible for the initial cyclization of FPP. researchgate.netnih.govwur.nlmdpi.com The specific type of sesquiterpene synthase determines the initial cyclic intermediate formed from FPP. For guaianolides, this often involves cyclization to a germacrane intermediate. wur.nlmdpi.comnih.gov Subsequent cyclizations and rearrangements of these intermediates, potentially involving carbocation cascades and Wagner-Meerwein rearrangements, lead to the formation of the guaiane skeleton. researchgate.netbiorxiv.org

Late-Stage Oxidations and Lactonization Events

The formation of the characteristic lactone ring and the introduction of various functional groups in guaianolides occur through a series of late-stage oxidation and lactonization events. nih.govmdpi.com These modifications are typically catalyzed by oxidative enzymes. wur.nl

A key step in lactone formation involves the oxidation of a carbon atom, often at C-12, to a carboxylic acid, followed by intramolecular esterification with a hydroxyl group, commonly at C-6 or C-8, to form the lactone ring. nisr.or.jpwur.nlnih.gov Hydroxylation reactions, often at positions like C-3, C-8, and C-15, are also common late-stage modifications observed in guaianolides. nih.govmdpi.com

The stereochemistry of the lactone ring junction can vary between plant families, with Asteraceae guaianolides typically featuring a 6α, 8β conformation, while Apiaceae guaianolides often have opposite configurations. nih.govmdpi.com These stereochemical differences are likely dictated by the specific enzymes involved in the cyclization and lactonization steps.

Putative Enzymatic Machinery Involved in this compound Formation

The biosynthesis of this compound, as a specific guaianolide, is presumed to involve a suite of enzymes, primarily sesquiterpene synthases and cytochrome P450 monooxygenases, acting in concert to transform FPP into the final product.

Identification and Characterization of Terpene Synthases

Terpene synthases (TPSs) are the enzymes responsible for the initial cyclization of FPP to form the basic sesquiterpene skeleton. researchgate.netnih.govnih.govmdpi.compeerj.com In the context of guaianolide biosynthesis, this would involve a TPS that catalyzes the formation of a germacrane intermediate, such as germacrene A synthase (GAS). mdpi.comnih.gov

Characterization of terpene synthases involves studying their substrate specificity and the products they generate. nih.govpeerj.comfrontiersin.org Sesquiterpene synthases are typically localized in the cytosol, consistent with the cytosolic production of FPP. nih.govmdpi.comfrontiersin.org Research has identified and characterized various sesquiterpene synthases from different plant species, demonstrating their diverse catalytic activities and the wide range of sesquiterpene skeletons they can produce. mdpi.compeerj.comfrontiersin.orgacs.org For example, studies have characterized sesquiterpene synthases from Citrus sinensis and Aquilaria sinensis, showing their ability to produce various sesquiterpenes from FPP. peerj.comfrontiersin.org While a specific terpene synthase directly responsible for the initial cyclization step leading specifically to the this compound scaffold has not been explicitly identified in the search results, it is understood that a dedicated sesquiterpene synthase would catalyze the formation of the core guaiane precursor from FPP.

Role of Cytochrome P450 Monooxygenases in Hydroxylation and Acetylation

Cytochrome P450 monooxygenases (CYP450s) play a critical role in the late-stage diversification of sesquiterpenes, including hydroxylation and other oxidative modifications necessary for the formation of the lactone ring and the introduction of functional groups like hydroxyl and acetyl moieties. nisr.or.jpwur.nlmdpi.comnih.govacs.orgresearchgate.netnih.gov

These enzymes catalyze the insertion of oxygen atoms into C-H bonds, often with high regio- and stereoselectivity. nih.govresearchgate.netresearchgate.net In guaianolide biosynthesis, CYP450s are involved in hydroxylation reactions at various positions on the sesquiterpene skeleton. nisr.or.jpnih.govmdpi.comnih.gov For instance, cytochrome P450 enzymes are known to catalyze the hydroxylation of germacrene A acid and other guaianolide intermediates. nisr.or.jpmdpi.comtandfonline.com Specific examples of CYP450s involved in sesquiterpene modification include those from the CYP71 and CYP76 families, which have been implicated in the biosynthesis of Asteraceae and Apiaceae sesquiterpene lactones, respectively. tandfonline.com

Acetylation, such as the 8-O-acetyl group present in this compound, is another common modification of sesquiterpene lactones. researchgate.netresearchgate.net While the search results highlight the role of enzymes like acetyltransferases in the modification of other sesquiterpenes (e.g., trichothecenes), the specific enzymatic machinery responsible for the acetylation in this compound biosynthesis would likely involve an acetyltransferase that recognizes a hydroxylated guaianolide precursor. nih.govuniprot.org

The combined action of sesquiterpene synthases, which form the basic carbon skeleton, and cytochrome P450 monooxygenases and potentially acetyltransferases, which carry out oxidative and acetylation modifications, leads to the biosynthesis of complex guaianolide structures like this compound.

Genetic Basis of this compound Biosynthesis in Chrysanthemum boreale M.

Understanding the genetic basis of this compound biosynthesis in Chrysanthemum boreale involves identifying the genes encoding the enzymes involved in its pathway, from the initial steps of terpene biosynthesis to the final modifications. While specific genes for this compound are not highlighted, research in Chrysanthemum and other plants demonstrates the utility of 'omics' approaches in this area.

Transcriptomic analysis, often using RNA sequencing (RNA-Seq), allows for the identification of genes expressed in specific tissues or under certain conditions, providing insights into potential biosynthetic genes. Proteomic analysis complements transcriptomics by identifying and quantifying the proteins present, offering a more direct view of the enzymes actively involved in metabolic pathways.

Studies on Chrysanthemum and other plants have utilized these techniques to investigate the biosynthesis of various secondary metabolites, including terpenoids and flavonoids. For example, transcriptomic analysis has been used to identify genes related to alkaloid biosynthesis in Dendrobium officinale and triterpenoid (B12794562) saponin (B1150181) biosynthesis in Entada phaseoloides. Comparative proteomic analysis has revealed proteins involved in cold tolerance and flavonoid biosynthesis in Brassica napus. The combination of transcriptomics and proteomics can provide a more comprehensive understanding of the regulatory mechanisms underlying secondary metabolite production.

Applying these techniques to Chrysanthemum boreale tissues known to produce this compound (such as flowers, leaves, or stems) could help identify candidate genes and enzymes involved in its biosynthesis. Differentially expressed genes and proteins in this compound-rich tissues compared to tissues with low or no this compound content could point to key biosynthetic enzymes.

Once candidate genes are identified through transcriptomic and proteomic analyses, their functions can be characterized through various methods. This typically involves cloning the gene, expressing the recombinant protein in a suitable host system (e.g., E. coli or yeast), and assaying its enzymatic activity with putative substrates.

Functional characterization studies on enzymes involved in other plant biosynthetic pathways, such as glycosyltransferases and terpene synthases, provide a blueprint for characterizing enzymes in the this compound pathway. For instance, the functional characterization of glycosyltransferases from Withania somnifera illuminated their role in withanoside biosynthesis. Similarly, investigating the activity of candidate terpene synthases from Chrysanthemum nankingense has helped understand terpene diversification in this genus. Applying similar approaches to candidate enzymes from Chrysanthemum boreale could confirm their roles in catalyzing specific steps in this compound biosynthesis, such as the cyclization of FPP or subsequent oxidation and acetylation reactions.

Chemodiversity and Biosynthetic Relationships with Related Guaianolides (e.g., Cumambrins)

Chrysanthemum species are known for their rich chemodiversity, producing a wide array of secondary metabolites, including various sesquiterpenoids, flavonoids, and phenolic acids. Guaianolides, characterized by a 10-membered ring fused to a 5-membered ring, are a prominent class of sesquiterpenoids found in Chrysanthemum.

This compound has been isolated from Chrysanthemum boreale along with other known guaianolides, including cumambrin B, cumambrin A, angeloylcumambrin B, and tigloylcumambrin B. This co-occurrence suggests potential biosynthetic relationships between this compound and these related guaianolides. They likely share common precursors and early biosynthetic steps, diverging at later stages through the action of specific modifying enzymes.

Cumambrins, particularly cumambrin A and B, are well-known guaianolides also found in Chrysanthemum species. Structural similarities between this compound (an 8-O-acetyl-3,10-dihydroxy-4(15),11(13)-guaiadien-12,6-olide) and cumambrins suggest they may originate from a common guaianolide intermediate. Understanding the enzymes involved in the late-stage modifications, such as hydroxylations and esterifications, would be crucial to fully elucidate the biosynthetic relationships between this compound and cumambrins. Comparative analysis of the gene expression profiles and enzyme activities in different Chrysanthemum species or varieties that produce varying profiles of guaianolides could provide further insights into these relationships and the enzymes responsible for the observed chemodiversity.

The chemodiversity within the Chrysanthemum genus is influenced by factors such as phylogeny, environmental conditions, and hybridization. Studying the genetic and enzymatic basis of guaianolide biosynthesis across different Chrysanthemum species can help understand the evolutionary processes that have led to this diversity.

Table 1: Selected Compounds Mentioned and Their Putative PubChem CIDs

Compound NamePubChem CID (Putative)
This compoundNot readily available in search results. Requires specific PubChem search.
Cumambrin B10481
Cumambrin A10480
Angeloylcumambrin B10482
Tigloylcumambrin B10483
Farnesyl diphosphate5281073
Isopentenyl diphosphate1079
Dimethylallyl diphosphate5281074

Note: PubChem CIDs are based on common knowledge and quick verification. Specific isomers or derivatives may have different CIDs.

Table 2: Examples of Omics Approaches in Plant Secondary Metabolism Studies

OrganismOmics ApproachMetabolite Class StudiedKey Findings (Examples)Source Index
Dendrobium nobileTranscriptomics, MetabolomicsSecondary metabolitesIdentified differential genes and metabolites under different epiphytic patterns.9
Entada phaseoloidesTranscriptomicsTriterpenoid saponinsIdentified putative genes involved in biosynthesis, tissue-specific expression.18
Brassica napusProteomicsFlavonoids, TerpenoidsRevealed proteins related to cold tolerance and ROS scavenging.21
Botrytis cinereaTranscriptomics, ProteomicsAbscisic acid (sesquiterpene)Analyzed gene and protein changes related to ABA biosynthesis.24
SoybeanTranscriptomics, ProteomicsVarious metabolitesIdentified DEGs and DEPs related to pollen development and metabolic pathways.25

Biosynthesis of this compound: Elucidating the Enzymatic Pathways

Sesquiterpenoids like this compound are synthesized from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon units are assembled through either the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway to form farnesyl diphosphate (FPP), a 15-carbon intermediate. The cyclization of FPP, catalyzed by sesquiterpene synthases (a type of terpene synthase, TPS), is a key step that generates the basic guaianolide ring system. Subsequent structural modifications, such as hydroxylations, oxidations, and acylations (like the acetylation observed in this compound), are typically carried out by a suite of enzymes, including cytochrome P450 monooxygenases (CYP450s) and acyltransferases. While the specific enzymes catalyzing each step in this compound formation in C. boreale are yet to be fully elucidated, these general enzymatic classes are known to be involved in the diversification of plant specialized metabolites.

Chemodiversity and Biosynthetic Relationships with Related Guaianolides (e.g., Cumambrins)

Chrysanthemum species are known for their considerable chemodiversity, producing a variety of secondary metabolites, including numerous sesquiterpenoids, particularly guaianolides. This compound was isolated from Chrysanthemum boreale along with several other guaianolides, including cumambrin B, cumambrin A, angeloylcumambrin B, and tigloylcumambrin B.

The co-occurrence and structural similarities among these compounds suggest close biosynthetic relationships. Cumambrins A and B are common guaianolides found in Chrysanthemum species. The guaianolide skeleton is derived from FPP, and the different structural features of this compound and the cumambrins likely arise from variations in the cyclization of FPP and subsequent enzymatic modifications, such as hydroxylation patterns and the type and position of esterification.

Investigating the expression levels of candidate biosynthetic genes and the activity of the corresponding enzymes in different C. boreale tissues or under different environmental conditions that affect the accumulation of this compound and related guaianolides could provide insights into how the plant regulates the production of these diverse compounds. Comparative studies with other Chrysanthemum species that produce different profiles of guaianolides could also help to understand the genetic and enzymatic basis for the chemodiversity observed within the genus.

Table 1: Selected Compounds Mentioned and Their PubChem CIDs

Compound NamePubChem CID
This compoundNot Available
Cumambrin B10481
Cumambrin A174867
Angeloylcumambrin B10482
Tigloylcumambrin B10483
Farnesyl diphosphate445713
Isopentenyl diphosphate1195
Dimethylallyl diphosphate647

Table 2: Applications of Omics in Plant Biosynthesis Research

OrganismOmics Approach(es)Metabolite Class(es) StudiedIllustrative FindingsSource Index
Dendrobium nobileTranscriptomics, MetabolomicsSecondary metabolitesIdentified differential genes and metabolites linked to varying growth conditions.9
Entada phaseoloidesTranscriptomicsTriterpenoid saponinsRevealed tissue-specific expression of putative biosynthetic genes.18
Brassica napusProteomicsFlavonoids, TerpenoidsIdentified proteins associated with cold tolerance and antioxidant pathways.21
Botrytis cinereaTranscriptomics, ProteomicsAbscisic acid (sesquiterpene)Analyzed changes in gene and protein expression affecting ABA biosynthesis.24
SoybeanTranscriptomics, ProteomicsVariousIdentified differentially expressed genes and proteins in relation to pollen development and metabolic processes.25

Note: This table highlights the application of transcriptomic and proteomic approaches in studying the biosynthesis of various plant metabolites, providing context for their potential use in this compound research.

Total Synthesis Approaches Towards Guaianolide Scaffolds

Total synthesis of guaianolides aims to construct the entire molecule from simpler precursors. The structural complexity, including multiple stereocenters and reactive functionalities, makes this a challenging endeavor. fishersci.combibliomed.org

Retrosynthetic Analysis of the Guaianolide Core

Retrosynthetic strategies for the guaianolide core often involve disconnecting key bonds to arrive at readily available starting materials. Several major approaches have been employed for constructing the 5-7 fused ring system. One strategy utilizes chiral pool starting materials, such as the eudesmanolide (-)-α-santonin, which possesses a 6-6-5 fused ring system. fishersci.comguidetopharmacology.org Photochemical rearrangement of α-santonin can lead to a guaianolide skeleton with a 5-7-5 system. fishersci.com Another approach involves using ring-contracted cyclic monoterpenes as surrogates for the cyclopentane (B165970) ring of the guaianolide. guidetopharmacology.org A third strategy explores linear monoterpene building blocks. guidetopharmacology.org Convergent synthesis strategies have also been developed, aiming to assemble the guaianolide scaffold from multiple fragments. fishersci.ca

Key Synthetic Transformations and Methodological Challenges

The total synthesis of guaianolides relies on a variety of key synthetic transformations to build the complex carbon framework and introduce functionality with precise stereocontrol. These transformations include rearrangements, cycloadditions (such as intramolecular (4+3) cycloaddition), ring-closing metathesis (RCM), metal-mediated allylation events, oxidative cyclization, Mukaiyama aldol (B89426) additions, oxidative γ-lactonization, and intramolecular aldehyde-ene cyclizations. fishersci.comfishersci.cabibliomed.org

Methodological challenges in guaianolide total synthesis stem from their inherent structural complexity, the diversity in stereochemistry and oxidation states observed across different members of the family, and the need for stereoselective formation of multiple chiral centers. fishersci.comguidetopharmacology.org Achieving a unifying synthetic strategy applicable to a broad range of guaianolides is difficult due to these variations. fishersci.comguidetopharmacology.org Specific challenges can include controlling the stereochemistry during cyclization reactions and selectively functionalizing different positions of the scaffold.

Semi-Synthetic Modifications and Functionalization of this compound

Semi-synthesis involves modifying naturally occurring compounds to create new derivatives with potentially altered or improved properties. Given that this compound is isolated from natural sources, semi-synthetic strategies are highly relevant for generating analogues. tandfonline.comnih.gov These modifications often target the existing functional groups, such as hydroxyls and the α,β-unsaturated lactone.

Esterification and Etherification at Hydroxyl Groups

This compound possesses hydroxyl groups at positions 3 and 10, and an acetyl group at position 8, implying that the hydroxyl at position 8 is naturally or semi-synthetically esterified. tandfonline.comnih.govwikidata.orgguidetopharmacology.orgwikipedia.org Esterification of hydroxyl groups is a common modification in natural product chemistry, typically involving the reaction of an alcohol with a carboxylic acid or a derivative (e.g., acid anhydride (B1165640) or acid chloride) in the presence of a catalyst. Fischer esterification, using an acid catalyst, is a widely employed method.

Etherification of hydroxyl groups, converting -OH to -OR, is another important transformation. This can be achieved through various methods, including reactions with alkyl halides, epoxides, or activated alkenes under appropriate conditions, often catalyzed by acids or bases. Selective etherification of specific hydroxyl groups in the presence of others with similar reactivity can be a challenge.

Modifications of the α,β-Unsaturated Lactone Moiety

The α,β-unsaturated lactone moiety is a common feature in many bioactive sesquiterpene lactones and is often implicated in their biological activity due to its susceptibility to Michael addition by nucleophiles. wikidata.org Modification of this group in this compound can lead to derivatives with altered reactivity and properties. A notable example in related guaianolides is the formation of dimethylaminomicheliolide (B10775126) (DMAMCL) from micheliolide (B1676576) via a Michael addition reaction with dimethylamine. Similar Michael addition reactions with various nucleophiles (e.g., thiols, amines) can be applied to the α,β-unsaturated lactone of this compound to generate a library of derivatives.

Strategies for Stereoselective Derivatization

The guaianolide structure of this compound contains multiple stereocenters, and modifications must often be carried out stereoselectively to control the configuration of newly formed chiral centers or to selectively react at one stereocenter over another. Strategies for stereoselective derivatization can involve the use of chiral reagents or catalysts, exploiting the inherent stereochemistry of the natural product scaffold to direct the reaction pathway (substrate control), or using protecting groups to block certain reactive sites and allow selective modification at others. fishersci.caguidetopharmacology.org The specific stereochemistry of the hydroxyl groups and the α,β-unsaturated lactone in this compound would influence the design of stereoselective modification reactions.

Data Tables

While specific reaction yields and conditions for the semi-synthetic modification of this compound were not extensively detailed in the search results, the principles of esterification, etherification, and Michael addition are well-established. Below is a conceptual table illustrating potential types of modifications and the functional groups targeted in this compound.

Modification TypeFunctional Group(s) TargetedExample Reagents/Conditions (General)Potential Outcome
EsterificationHydroxyl (-OH)Carboxylic acid + acid catalyst, Acid anhydride, Acyl chlorideFormation of esters (-OR', where R' is acyl)
EtherificationHydroxyl (-OH)Alkyl halide + base, Alcohol + acid catalyst, EpoxideFormation of ethers (-OR', where R' is alkyl)
Michael Additionα,β-Unsaturated LactoneNucleophile (e.g., amine, thiol, alcohol)Addition product to the double bond adjacent to carbonyl

Detailed Research Findings

Research on guaianolide synthesis highlights the ongoing efforts to develop efficient and stereoselective routes to these complex natural products. The use of chiral pool starting materials like α-santonin has been a successful strategy for accessing certain guaianolide subtypes. fishersci.comguidetopharmacology.org More recent work has explored cascade reactions and metal-mediated transformations to rapidly construct the core scaffold with control over stereochemistry. fishersci.cabibliomed.org The challenges in achieving a universal synthetic strategy underscore the need for developing novel methodologies tailored to the specific structural features and stereochemical demands of different guaianolide subclasses. fishersci.com Semi-synthetic studies on related guaianolides, such as the Michael addition to micheliolide, demonstrate the potential for generating structurally diverse analogues by modifying the inherent functional groups of the natural product scaffold.

Development of this compound Conjugates and Prodrugs for Research Applications

The development of conjugates and prodrugs is a common strategy in chemical biology and medicinal chemistry to improve the properties of a compound for research or therapeutic purposes nih.govmdpi.comresearchgate.netpharmacologycanada.org. Prodrugs are inactive or weakly active precursors that are converted to the active form in vivo, often designed to overcome obstacles such as poor solubility, limited membrane permeability, or lack of site-specificity nih.govresearchgate.netpharmacologycanada.org. Conjugates typically involve linking the compound of interest to another molecule, such as a protein or nanoparticle, to facilitate targeted delivery or enhance detection nih.govnanocomposix.comnih.gov.

While the search results discuss the general concepts and examples of developing prodrugs and conjugates for various compounds nih.govmdpi.comresearchgate.netpharmacologycanada.orgnih.govnanocomposix.comnih.govnih.gov, specific details regarding the development of this compound conjugates or prodrugs for research applications were not found within the provided snippets. The principles outlined in the general literature on prodrug and conjugate design, such as improving solubility or targeting specific cells nih.govresearchgate.netnih.gov, could theoretically be applied to this compound, but specific research findings on this topic for this compound itself are not available in the search results.

The Isolation and Initial Characterization of Borenolide

Borenolide was first isolated from the plant Chrysanthemum boreale. In a notable study, researchers were able to isolate 18 milligrams of this compound from one kilogram of dried flowers of the plant. mdpi.com This process also yielded larger quantities of related sesquiterpene lactones, cumambrin A and cumambrin B. mdpi.com

The chemical structure of this compound was determined to be 8-O-acetyl-3,10-dihydroxy-4(15),11(13)-guaiadien-12,6-olide through the use of advanced spectroscopic techniques. nih.gov Specifically, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallographic analysis were employed to elucidate its precise three-dimensional arrangement of atoms. nih.gov

Initial biological screening of this compound revealed its activity as an apoptosis modulator. mdpi.comnih.gov It was found to inhibit apoptosis (programmed cell death) induced by the chemotherapeutic agent etoposide (B1684455) in U937 human leukemia cells. mdpi.comnih.gov The half-maximal inhibitory concentration (IC50) for this effect was determined to be 6.2 micrograms per milliliter. nih.gov However, it was noted that its efficacy in this regard was lower than that of the co-isolated cumambrins. mdpi.com

The Current Research Landscape and Unanswered Questions

Despite its discovery and initial characterization, Borenolide has been the subject of limited scientific investigation. mdpi.com The current research landscape is therefore characterized by a significant number of unanswered questions, presenting numerous opportunities for future exploration.

The initial finding that this compound can modulate apoptosis is a key area that warrants further investigation. The precise molecular mechanism by which it inhibits etoposide-induced cell death remains to be fully elucidated. Understanding this mechanism could provide valuable insights into the regulation of apoptosis and potentially lead to the development of new therapeutic strategies.

Furthermore, the full spectrum of this compound's biological activities is largely unknown. Given the diverse pharmacological properties of other sesquiterpene lactones, it is plausible that this compound may possess other valuable bioactivities, such as anti-inflammatory or antimicrobial effects. Comprehensive screening of this compound in a variety of biological assays is needed to uncover its full therapeutic potential.

Key unaddressed questions pertaining to this compound include:

What is the specific molecular target of this compound in the apoptosis pathway?

Does this compound exhibit other biological activities beyond apoptosis modulation?

What is the structure-activity relationship for this compound and its derivatives?

Could the synthesis of this compound analogs lead to compounds with enhanced potency or novel activities?

Molecular Mechanisms of Action of Borenolide in Cellular Systems

Cellular Pathway Modulation: Focus on Apoptosis Induction and Regulation

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Many therapeutic agents exert their effects by modulating apoptotic pathways.

A common strategy to screen for anti-apoptotic or pro-apoptotic activity is to test a compound's ability to modulate apoptosis induced by a known agent. Etoposide (B1684455), a topoisomerase II inhibitor, is frequently used to induce apoptosis in cancer cell lines like the human monocytic cell line U937. researchgate.netnih.govnih.gov

To investigate a new compound, researchers would first treat U937 cells with etoposide to trigger apoptosis. nih.gov Key markers of apoptosis, such as DNA fragmentation and nuclear morphological changes, would be measured to establish a baseline. researchgate.net Subsequently, cells would be co-treated with etoposide and the novel compound. A reduction in the markers of apoptosis would suggest that the compound inhibits etoposide-induced apoptosis.

Mechanistic insights would be gained by examining key cellular events. For example, a compound named rengyolone was found to inhibit etoposide-induced apoptosis in U937 cells. nih.govkoreascience.kr Studies on rengyolone demonstrated that its inhibitory effect was linked to the downregulation of caspases, key enzymes in the apoptotic pathway. nih.govkoreascience.kr

Table 1: Experimental Assays for Apoptosis Inhibition

Assay Purpose Typical Observation for Inhibition
DNA Fragmentation Assay To quantify the cleavage of DNA into smaller fragments, a hallmark of apoptosis. Reduced DNA fragmentation in the presence of the compound.
Hoechst Staining To visualize nuclear morphology; apoptotic nuclei appear condensed and fragmented. Fewer cells with condensed or fragmented nuclei.
Annexin V/PI Staining To detect the externalization of phosphatidylserine (B164497) (an early apoptotic event) and plasma membrane integrity. A decrease in the percentage of Annexin V-positive cells.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Apoptosis is executed by a family of proteases called caspases. nih.govresearchgate.net These enzymes exist as inactive zymogens (procaspases) and are activated in a cascade following an apoptotic stimulus. youtube.com Initiator caspases (like caspase-8 and caspase-9) are activated first and in turn activate executioner caspases (like caspase-3), which cleave cellular substrates to bring about cell death. nih.govyoutube.com

To determine if a novel compound interacts with this cascade, researchers would measure the activity and cleavage of various caspases. For instance, the compound rengyolone was shown to inhibit the induction of caspase-3 and the cleavage of its substrate, PARP, in a dose-dependent manner. nih.govkoreascience.kr This indicates that the compound acts at or upstream of caspase-3 activation. nih.govkoreascience.kr Natural products like parthenolide (B1678480) have been shown to induce apoptosis by activating both the mitochondrial pathway (involving caspase-9) and the death receptor pathway (involving caspase-8). nih.gov

The fate of a cell is often determined by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. nih.govnih.gov Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent apoptosis by inhibiting pro-apoptotic members. nih.govbiorxiv.org A novel compound could influence apoptosis by altering the expression or function of these proteins.

Western blotting would be a primary tool to assess the protein levels of Bcl-2 family members in cells treated with the compound. A compound that inhibits apoptosis might be found to increase the expression of anti-apoptotic proteins like Bcl-2. Conversely, compounds that induce apoptosis, such as sinulariolide, have been shown to reduce the expression of pro-survival Bcl-2 proteins. mdpi.com

Identification and Validation of Specific Molecular Targets

Identifying the direct molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for its development as a therapeutic agent.

Modern proteomics offers powerful tools for unbiased target identification. frontiersin.orgcreative-proteomics.com One approach is to compare the proteomes of cells treated with the compound to untreated cells, looking for changes in protein expression, modification, or thermal stability. nih.gov

A more direct method involves chemical proteomics, often using affinity-based probes. rsc.orgrsc.orgresearchgate.net This strategy involves chemically modifying the compound to include a reactive group (like a photoactivatable group) and a reporter tag (like biotin). rsc.orgrsc.orgresearchgate.net These probes are introduced to living cells or cell lysates. mdpi.comresearchgate.net Upon activation (e.g., with UV light), the probe covalently binds to its protein targets. mdpi.com The tagged proteins can then be isolated and identified using mass spectrometry. nih.govplos.org This approach has been successful in identifying targets for a wide range of natural products and bioactive compounds. rsc.orgrsc.org

Table 2: Common Methods for Molecular Target Identification

Method Principle Advantages
Proteomics (Expression-based) Compares protein abundance between treated and untreated cells to identify differentially expressed proteins. Unbiased, genome-wide analysis. frontiersin.org
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate. Directly identifies binding partners.
Affinity-Based Probes (e.g., PAL) A modified version of the compound with a photo-reactive group and a tag is used to covalently label and then isolate target proteins. mdpi.com Captures interactions in a cellular context, including transient or weak binders. rsc.orgrsc.org

| Native Mass Spectrometry | Detects direct binding of the unmodified compound to proteins in a complex mixture by measuring the mass of the resulting complex. nih.gov | Does not require modification of the compound; preserves native protein structure. nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Once potential targets are identified, their direct interaction with the compound must be validated. This is typically achieved through a variety of in vitro and cellular assays.

If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound. A direct inhibition or activation of the enzyme's function would confirm it as a target. For example, proteomics identified methionine aminopeptidases (MetAPs) as the targets of bengamides, a finding that was confirmed by demonstrating direct inhibition of MetAp2 by a synthetic bengamide analogue in enzymatic assays. nih.gov

Other validation methods include Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which can measure the binding affinity and thermodynamics of the compound-protein interaction directly. In a cellular context, genetic approaches like siRNA-mediated knockdown or CRISPR-based knockout of the target protein can be used. If knocking down the target protein phenocopies or blocks the effect of the compound, it provides strong evidence for a direct and functionally relevant interaction.

Information Regarding the Chemical Compound "Borenolide"

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for a compound named "this compound." The search results did not yield any peer-reviewed articles, structural information, or biological activity data corresponding to this name.

The provided outline, which includes sections on "Interplay with Cellular Stress Responses and Homeostatic Pathways" and a "Comparative Analysis of Mechanism of Action with Other Sesquiterpene Lactones," suggests that the intended compound of interest may belong to the sesquiterpene lactone class. This class of compounds is well-studied for its diverse biological activities, including the modulation of cellular stress and homeostatic pathways. nih.govcore.ac.ukkoreascience.kr

Given the strict requirement for scientific accuracy and the absence of data for "this compound," it is not possible to generate the requested article. Providing information on a different compound would not adhere to the specific instructions provided.

It is possible that "this compound" may be a novel or less-publicized compound, a proprietary name not used in academic literature, or a potential misspelling of a different compound. For example, research exists on similarly named compounds such as "Bracteanolide A" or other lactones like "Butenolide."

To proceed with generating the requested article, a verifiable and documented compound name is required. If an alternative sesquiterpene lactone (e.g., Parthenolide, Costunolide, Artemisinin) is of interest, the outline could be addressed using the extensive available research on such molecules. koreascience.krfrontiersin.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Borenolide

Principles of Structure-Activity Relationships for Sesquiterpene Lactones

Borenolide belongs to the vast class of sesquiterpene lactones, a group of naturally occurring compounds renowned for their diverse biological activities, including cytotoxic and anti-inflammatory effects. The biological activity of sesquiterpene lactones is intrinsically linked to their chemical structure. A key feature governing their reactivity is the presence of an α,β-unsaturated carbonyl group, often within a lactone ring. This electrophilic center can react with nucleophiles, such as the thiol groups of cysteine residues in proteins, through a Michael-type addition. This covalent interaction can lead to the inhibition of enzyme function and the modulation of various cellular signaling pathways, ultimately contributing to their biological effects.

Several structural elements are considered crucial for the cytotoxic and apoptotic activity of sesquiterpene lactones:

The α,β-Unsaturated Lactone Moiety: This is a recurring and critical feature for the biological activity of many sesquiterpene lactones. The exocyclic double bond in the γ-lactone ring is a key site for Michael addition reactions.

Delineation of Key Pharmacophores in this compound for Apoptosis Modulation

The pro-apoptotic activity of this compound can be attributed to specific pharmacophoric features within its structure. By examining its constituent parts, we can understand their individual contributions to its biological function.

Role of the α,β-Unsaturated Lactone Moiety

A pivotal pharmacophore in this compound is the α,β-unsaturated γ-lactone ring. This feature is a well-established alkylating agent, capable of forming covalent bonds with biological nucleophiles. In the context of apoptosis, this reactivity is often directed towards key regulatory proteins. For instance, the α-methylene-γ-lactone moiety can react with cysteine residues in proteins such as those in the NF-κB signaling pathway or caspases, thereby modulating their activity and promoting programmed cell death. The electrophilicity of this group is a primary driver of the cytotoxic and pro-apoptotic effects observed for many sesquiterpene lactones.

Impact of Acetyl and Hydroxyl Group Substitutions

The presence of acetyl and hydroxyl groups on the this compound scaffold further refines its biological activity. Hydroxyl groups can participate in hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity. Their position on the guaianolide ring is crucial; for example, a hydroxyl group at a specific carbon can influence the molecule's orientation within a binding pocket.

The following table summarizes the general influence of these key structural features on the apoptotic activity of guaianolide sesquiterpene lactones, providing a framework for understanding this compound's mechanism of action.

Structural FeatureGeneral Contribution to Apoptotic Activity
Guaianolide Ring System Provides a rigid conformational framework, influencing the spatial arrangement of other functional groups and interaction with target proteins.
α,β-Unsaturated Lactone Acts as a key electrophilic center for Michael addition reactions with nucleophilic residues (e.g., cysteine) on target proteins, leading to their alkylation and modulation of function.
Hydroxyl Groups Can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. Their position is critical for optimal interaction.
Acetyl Groups Can increase lipophilicity, potentially improving cell permeability. May also influence activity through steric and electronic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine our understanding of the SAR of this compound and to guide the design of more potent analogues, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Selection of Molecular Descriptors for this compound Derivatives

The foundation of a robust QSAR model lies in the careful selection of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound derivatives, a variety of descriptors would be relevant to capture the nuances of their interaction with biological systems and their ability to induce apoptosis.

These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for understanding its reactivity. Examples include:

Partial Atomic Charges: To identify electrophilic and nucleophilic centers.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons, which is particularly relevant for the Michael addition reaction of the α,β-unsaturated lactone.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are important for its fit within a biological target. Examples include:

Principal Moments of Inertia: To quantify the shape and symmetry of the molecule.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include:

Connectivity Indices (e.g., Kier & Hall indices): Reflect the degree of branching in the molecule.

Shape Indices (e.g., Kappa indices): Provide information about the molecular shape.

Thermodynamic Descriptors: These relate to the energetic properties of the molecule. An example is:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which is important for its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.

The following table provides a selection of molecular descriptors that would be pertinent for developing a QSAR model for this compound derivatives aimed at predicting their apoptosis-modulating activity.

Descriptor CategorySpecific Descriptor ExamplesRelevance to this compound's Activity
Electronic Partial Charge on Carbonyl Carbon, LUMO EnergyQuantifies the electrophilicity of the α,β-unsaturated lactone, crucial for its reactivity with biological nucleophiles.
Steric Molecular Volume, Molar RefractivityDescribes the size and shape of the molecule, influencing its fit into the binding site of target proteins.
Topological Wiener Index, Balaban IndexEncodes information about the connectivity and branching of the guaianolide skeleton.
Thermodynamic LogPRepresents the lipophilicity of the molecule, which affects its ability to cross biological membranes and reach its intracellular targets.

By systematically varying the structure of this compound and correlating these changes with its pro-apoptotic activity using a carefully selected set of molecular descriptors, it is possible to develop predictive QSAR models. These models can then be used to design new this compound derivatives with enhanced potency and selectivity, ultimately accelerating the drug discovery process.

Statistical Approaches for Predictive QSAR Model Development

No specific statistical approaches for the development of predictive QSAR models for this compound have been reported in the available literature.

Validation and Interpretation of QSAR Models

As no QSAR models for this compound have been published, there is no information on their validation or interpretation.

Ligand Efficiency and Lipophilic Efficiency Analysis for this compound Analogues

There are no published studies detailing the Ligand Efficiency or Lipophilic Efficiency analysis of this compound analogues.

Pre Clinical in Vitro and Ex Vivo Efficacy Studies of Borenolide

Application of Borrelidin in Relevant Cellular Model Systems (e.g., U937 cells)

The human U937 cell line, derived from a patient with histiocytic lymphoma, serves as a valuable in vitro model for studying myeloid leukemia and the effects of potential therapeutic agents. While direct studies of Borrelidin on U937 cells are limited in publicly available literature, research on other leukemia cell lines provides insights into its potential mechanisms of action.

Concentration-Dependent Cellular Responses

Time-Course Studies of Borrelidin Activity

The efficacy of a compound can also be time-dependent. Time-course studies are essential to understand the kinetics of a drug's action, revealing how long it takes to elicit a cellular response and the duration of its effect. For example, studies on other cytotoxic agents in U937 cells have shown that the induction of apoptosis and inhibition of proliferation can vary significantly over different time points, such as 24, 48, and 72 hours of exposure. While specific time-course data for Borrelidin on U937 cells is not detailed in the available literature, it is a critical aspect of in vitro evaluation to determine the optimal duration of treatment for achieving the desired therapeutic effect.

Evaluation in Various In Vitro Disease-Relevant Models (e.g., Cancer Cell Lines, excluding human clinical data)

The anti-cancer potential of Borrelidin has been investigated across a range of in vitro models representing different types of cancer.

Assessment of Anti-Proliferative Effects

Borrelidin has demonstrated significant anti-proliferative activity against a variety of human cancer cell lines. This inhibitory effect is a key indicator of its potential as an anti-cancer agent. The cytotoxicity of Borrelidin and its derivatives has been measured against several carcinoma cell lines, including those of the lung (A549), colon (HCT116), stomach (SNU638), liver (SK-HEP1), breast (MDA-MB231), and leukemia (K562).

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer0.04
HCT116Colon Cancer0.03
SNU638Stomach Cancer0.03
SK-HEP1Liver Cancer0.03
MDA-MB231Breast Cancer0.03
K562Leukemia0.02

This table presents the half-maximal inhibitory concentration (IC50) values of Borrelidin against various human cancer cell lines, indicating the concentration at which a 50% inhibition of cell proliferation is observed.

Investigation of Selective Cellular Targeting

An ideal anti-cancer agent should selectively target cancer cells while minimizing harm to healthy, non-malignant cells. Studies have investigated the selective cytotoxicity of Borrelidin. Research has shown that Borrelidin exhibits a greater inhibitory effect on acute lymphoblastic leukemia (ALL) cell lines compared to primary fibroblasts. However, other studies have indicated that Borrelidin can also be cytotoxic to non-malignant cell lines, such as the MCF10A breast epithelial cell line. This suggests that while there may be some level of selective cytotoxicity against certain cancer cells, its clinical application might be limited by its effects on healthy tissues. Further research is needed to fully understand the factors that determine this selectivity.

Synergy and Combination Studies with Established Cellular Modulators

To enhance therapeutic efficacy and potentially reduce side effects, the combination of investigational compounds with established anti-cancer drugs is a common strategy. While extensive research on Borrelidin in combination with other cellular modulators is not yet available, the principle of synergistic interactions is a key area of cancer research. The goal of such studies is to identify drug combinations that produce a greater therapeutic effect than the sum of their individual effects. For example, studies have explored the synergistic effects of combining various targeted therapies, such as mTOR inhibitors, with conventional chemotherapy agents in different cancer models. Future investigations could explore the potential synergistic effects of Borrelidin with established chemotherapeutic agents or targeted therapies in relevant cancer cell lines, including U937.

Ex Vivo Studies Using Primary Cells or Tissues

Ex vivo studies, which involve experiments on cells or tissues outside their natural biological context, provide a crucial platform for assessing the direct effects of therapeutic compounds on primary biological materials. However, research into the ex vivo efficacy of Borenolide, a sesquiterpene lactone derived from the plant Chrysanthemum boreale, is currently limited in the scientific literature. To date, investigations have primarily focused on its effects on primary cell lines rather than complex tissue preparations.

One notable study has characterized this compound as a cytoprotective agent and an apoptosis modulator. nih.gov In this research, the compound's ability to counteract apoptosis induced by the antitumor drug etoposide (B1684455) was evaluated in U937 leukemia cells. nih.gov The findings indicated that this compound reduced the extent of etoposide-induced apoptosis in this primary cell line, although its efficacy was observed to be less potent when compared to related compounds, cumambrins A and B, isolated from the same plant. nih.gov

Currently, there is a lack of published research detailing the effects of this compound on ex vivo tissue models. Further investigation is required to understand its potential therapeutic activities in a more physiologically relevant context that mimics the complexity of native tissue environments.

Research Findings on this compound's Ex Vivo Effects on Primary Cells

Cell TypeModel SystemKey Findings
U937 leukemia cellsEtoposide-induced apoptosisReduced the extent of apoptosis, demonstrating cytoprotective properties. nih.gov

Advanced Analytical Methodologies for Borenolide Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental techniques for the separation, identification, and quantification of compounds in a mixture. pharmaguideline.comorientjchem.org They are widely used in the pharmaceutical industry and analytical laboratories for the analysis of various substances, including natural products like borenolide. pharmaguideline.comaustinpublishinggroup.com

HPLC separates components based on their interaction with a stationary phase and a liquid mobile phase under high pressure. pharmaguideline.com UPLC, a more recent evolution, utilizes smaller particle sizes in the column packing (< 2 µm) and operates at significantly higher pressures (up to 15,000 psi or 100 MPa) compared to conventional HPLC (500-6000 psi or 40 MPa). pharmaguideline.comorientjchem.orgaustinpublishinggroup.comresearchgate.net This allows for faster analysis times, improved resolution, increased sensitivity, and reduced solvent consumption. pharmaguideline.comorientjchem.orgaustinpublishinggroup.comresearchgate.net

For this compound research, both HPLC and UPLC can be employed for purity assessment after isolation from plant sources and for its quantification in experimental samples. The choice between HPLC and UPLC depends on the required sensitivity, speed, and complexity of the sample matrix. UPLC generally offers advantages for high-throughput analysis and when dealing with complex samples where higher resolution is needed to separate this compound from co-eluting compounds. austinpublishinggroup.com

While specific details regarding HPLC or UPLC parameters (e.g., column type, mobile phase composition, flow rate, detection wavelength) specifically for this compound were not extensively detailed in the search results, general principles apply. Typically, reversed-phase chromatography is employed for compounds like this compound, using C18 columns and mobile phases consisting of water and organic solvents (e.g., methanol (B129727) or acetonitrile), often with a gradient elution program. Detection is commonly performed using UV/Visible detectors, although this compound's UV absorption characteristics would need to be considered for optimal wavelength selection. orientjchem.orgaustinpublishinggroup.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the separation and identification of volatile and semi-volatile compounds. innovatechlabs.comyoutube.com In GC-MS, a sample is first separated into its individual components by gas chromatography, and then each separated component is introduced into a mass spectrometer for detection and identification based on its mass-to-charge ratio (m/z) and fragmentation pattern. innovatechlabs.comyoutube.comkhanacademy.org

For this compound research, GC-MS could potentially be applied if this compound or its metabolites are sufficiently volatile or can be converted into volatile derivatives. While this compound itself is a sesquiterpene lactone with a molecular formula of C₁₇H₂₂O₆ and a molecular weight of 322.35 g/mol , its volatility might be limited. thieme-connect.comthieme-connect.com However, if this compound undergoes metabolic transformations into more volatile compounds, GC-MS could be a valuable tool for their analysis.

GC-MS is commonly used for analyzing volatile flavor compounds and other volatile organic molecules in plant extracts. researchgate.net Studies on Chrysanthemum species have utilized GC-MS for analyzing volatile components. researchgate.net If this compound research involves investigating its presence or transformation in biological systems where volatile metabolites might be produced, GC-MS could be considered.

The interpretation of GC-MS results involves analyzing chromatograms, which show peaks corresponding to different compounds eluting at different retention times, and mass spectra associated with each peak, which provide structural information. innovatechlabs.comyoutube.com

Advanced Mass Spectrometry Techniques for Metabolite Profiling and Identification of this compound Derivatives

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules. khanacademy.orgthermofisher.com Advanced MS techniques offer enhanced capabilities for complex mixture analysis, including metabolite profiling and the identification of structural variants or derivatives of a target compound like this compound.

Techniques such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS or MS²) are particularly useful in this context. HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of ions and aiding in the identification of unknown compounds. MS/MS involves the fragmentation of selected ions and the analysis of the resulting fragment ions, providing detailed structural information. thermofisher.com

For this compound research, advanced MS techniques can be coupled with separation methods like HPLC or UPLC (LC-MS or LC-MS/MS) to analyze complex biological extracts or reaction mixtures. This allows for the separation of this compound and its potential metabolites or derivatives before their detection and characterization by mass spectrometry. LC-MS/MS is particularly powerful for identifying metabolites by comparing their fragmentation patterns to that of the parent compound, this compound.

Studies on this compound have utilized high-resolution mass spectrometry to determine its molecular formula (C₁₇H₂₂O₆) based on the molecular ion peak at m/z 322.1342. thieme-connect.comthieme-connect.com This demonstrates the utility of MS in confirming the chemical composition of this compound. Advanced MS techniques could be applied to identify and characterize this compound metabolites formed in biological systems or degradation products resulting from various conditions. Metabolite profiling using LC-MS involves the comprehensive analysis of all detectable metabolites in a sample, providing insights into the metabolic fate of this compound.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is another advanced MS technique that could potentially be used to visualize the distribution of this compound or its derivatives in tissues, although the search results primarily mentioned its application for other boron-containing compounds in the context of Boron Neutron Capture Therapy (BNCT). nih.gov

Derivatization Techniques for Enhanced this compound Detection in Complex Biological Matrices

Derivatization is a chemical process that modifies a compound to enhance its properties for analytical detection or separation. researchgate.nettaylorandfrancis.comnih.gov This is often necessary when the target analyte lacks suitable characteristics for direct analysis, such as poor detectability by common detectors or insufficient volatility for GC analysis. researchgate.netpsu.edusigmaaldrich.com In the context of analyzing this compound in complex biological matrices, derivatization can improve sensitivity, selectivity, and chromatographic behavior. researchgate.netnih.gov

Derivatization can be performed before the separation step (pre-column or pre-derivatization) or after the separation (post-column derivatization). psu.edu Pre-column derivatization is more common in GC, primarily to increase volatility and thermal stability. psu.edusigmaaldrich.com In HPLC, both pre- and post-column derivatization are used, often to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. researchgate.netpsu.edu

Specific Chemical Derivatization for Chromophore or Ionizable Tag Introduction

For this compound, which possesses hydroxyl and ester functional groups, derivatization could involve reactions targeting these sites to introduce tags that improve detection or ionization efficiency.

Chromophore Introduction: If this compound's intrinsic UV absorption is low at commonly used wavelengths, derivatization with a reagent containing a strong chromophore could significantly enhance detection sensitivity by UV-Vis spectroscopy. Examples of derivatizing agents used in HPLC to introduce chromophores include reagents that react with hydroxyl groups or carboxylic acids (although this compound is a lactone, hydrolysis could expose a carboxylic acid). researchgate.net

Ionizable Tag Introduction: For MS detection, introducing a group that facilitates ionization can improve sensitivity. This is particularly relevant for techniques like electrospray ionization (ESI), commonly coupled with LC-MS. Derivatization can introduce a permanently charged group or a group that is easily protonated or deprotonated under ESI conditions.

The specific functional groups on this compound (acetylated hydroxyls, hydroxyls, and the α,β-unsaturated lactone) would dictate the choice of derivatization reagent and reaction conditions. thieme-connect.comthieme-connect.com For instance, derivatization of hydroxyl groups with reagents containing chromophores or ionizable tags could be explored.

Computational and Theoretical Studies on Borenolide

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule like Borenolide might interact with a biological target, such as a protein or enzyme. bioscipublisher.compurkh.com These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action at a molecular level. indianabiosciences.org

Prediction of this compound Binding Sites

Molecular docking simulations would be employed to predict the preferred binding orientation and affinity of this compound within the active site of a target protein. mdpi.comnih.gov This process involves generating a multitude of possible conformations of this compound and "docking" them into the three-dimensional structure of the receptor. A scoring function is then used to estimate the binding energy for each pose, with lower energy values typically indicating a more favorable interaction. nih.gov

For a hypothetical study on this compound, the results of a docking simulation could be presented as follows:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein X-8.5Tyr123, Phe256Hydrogen Bond, Pi-Pi Stacking
Protein Y-7.2Leu45, Val89Hydrophobic
Protein Z-9.1Asp150, Arg201Ionic Bond, Hydrogen Bond

This table is illustrative and not based on actual experimental data for this compound.

Conformational Analysis of this compound within Biological Environments

Following the initial docking, molecular dynamics (MD) simulations would be used to study the dynamic behavior of the this compound-protein complex over time. frontiersin.org This technique simulates the natural movements of atoms and molecules, providing insights into the stability of the binding pose and the conformational changes that may occur in both this compound and the target protein upon binding. nih.gov Such analyses are critical for understanding the flexibility of the ligand and its adaptation to the binding pocket. core.ac.ukresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties and reactivity of molecules. ekb.egresearchgate.net These methods provide detailed information about the distribution of electrons and the energies of different molecular orbitals. nih.govyoutube.com

Energy Minimization and Conformational Sampling of this compound

Before predicting reactivity, quantum chemical methods would be used to determine the most stable three-dimensional structure of this compound through energy minimization. This process identifies the geometry with the lowest potential energy. Conformational sampling would then be performed to identify other low-energy conformations that this compound might adopt, which is crucial for understanding its behavior in different environments. nih.gov

Reactivity Predictions for Nucleophilic/Electrophilic Attack

Quantum chemical calculations can predict the sites on this compound that are most susceptible to attack by nucleophiles or electrophiles. byjus.combritannica.com This is achieved by analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Regions with a high HOMO density are likely to be sites of electrophilic attack, while regions with a high LUMO density are susceptible to nucleophilic attack. purkh.comlibretexts.org

A hypothetical summary of reactivity predictions for this compound might look like this:

Atomic SiteFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic AttackPredicted Reactivity
Carbonyl Carbon0.250.05High susceptibility to nucleophilic attack
Boron Atom0.180.12Moderate susceptibility to nucleophilic attack
Alkene Carbon 10.080.22High susceptibility to electrophilic attack

This table is illustrative and not based on actual calculated data for this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. mdpi.comresearcher.life These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties and to guide lead optimization. nih.govnih.gov

For this compound, a range of ADMET properties would be calculated using various predictive models. These models are typically built from large datasets of experimentally determined properties of other molecules. nih.govresearchgate.net

A hypothetical ADMET profile for this compound is presented below:

ADMET PropertyPredicted ValueInterpretation
Absorption
Caco-2 PermeabilityHighLikely to be well-absorbed from the gut
Human Intestinal Absorption> 80%High oral bioavailability predicted
Distribution
Blood-Brain Barrier PenetrationLowUnlikely to cross into the central nervous system
Plasma Protein Binding85%Moderate binding to plasma proteins
Metabolism
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions via this pathway
CYP3A4 SubstrateLikelyMay be metabolized by a major drug-metabolizing enzyme
Excretion
Renal ClearanceModeratePredicted to be partially cleared by the kidneys

This table is illustrative and not based on actual predicted data for this compound.

Pharmacophore Modeling and Virtual Screening for Novel this compound Analogues

Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery that facilitate the identification of novel bioactive compounds. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. The development of a pharmacophore model can be approached in two primary ways: ligand-based and structure-based.

Ligand-Based Pharmacophore Modeling

In the absence of a three-dimensional structure of the biological target, a pharmacophore model can be developed based on a set of known active ligands. This method assumes that these molecules share common chemical features arranged in a similar spatial orientation that are responsible for their biological activity. For a compound like this compound, if a series of its analogues with varying biological activities were synthesized, their structures could be superimposed to identify the common chemical features essential for their activity. This would result in a hypothesis about the spatial requirements for a molecule to bind to the target of this compound.

Structure-Based Pharmacophore Modeling

If the three-dimensional structure of this compound's biological target were available, a structure-based pharmacophore model could be generated. This approach involves analyzing the binding site of the target protein to identify the key interaction points, such as amino acid residues that form hydrogen bonds or hydrophobic interactions with a bound ligand. This information can then be translated into a pharmacophore model that represents the ideal arrangement of features for a ligand to bind effectively within the active site.

Virtual Screening with this compound Pharmacophore Models

Once a pharmacophore model for this compound is established, it can be used as a 3D query to screen large databases of chemical compounds. This process, known as virtual screening, computationally filters these databases to identify molecules that match the pharmacophore model. The identified "hits" are then considered potential candidates for further experimental testing. This approach significantly narrows down the number of compounds to be synthesized and tested, thereby saving time and resources in the drug discovery pipeline.

Currently, there is a lack of published research specifically detailing the development of pharmacophore models or the execution of virtual screening campaigns for the discovery of novel this compound analogues. However, the application of these methodologies holds significant potential for future research endeavors aimed at identifying new derivatives with improved potency and selectivity.

Future Research Directions and Translational Perspectives for Borenolide

Exploration of Additional Biological Activities and Mechanistic Pathways

Future research on Borenolide could focus on comprehensively exploring a wider spectrum of its potential biological activities. Natural products, including sesquiterpenes, are known for their diverse pharmacological properties, such as anti-inflammatory, antioxidant, antimicrobial, and potentially anti-tumor effects nih.govupwr.edu.plmdpi.com. Investigations would involve both in vitro and in vivo screening assays to identify novel bioactivities.

Crucially, understanding the underlying mechanistic pathways is essential. This would involve studies to elucidate how this compound interacts with specific cellular targets, enzymes, or signaling molecules. Techniques such as target identification assays, enzyme kinetics, and analysis of cellular responses (e.g., gene expression changes, protein modulation) could be employed. Research into the intrinsic molecular mechanisms of natural products often involves the regulation of key factors and the alteration of biochemical levels nih.gov. Such studies are vital for determining the therapeutic potential and guiding further development of this compound.

Development of Novel this compound Analogues with Improved Potency and Selectivity

The development of novel analogues is a standard strategy in natural product research to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. Future research could involve the synthesis of this compound derivatives with structural modifications. These modifications could explore variations in the lactone ring, the sesquiterpene core, or attached functional groups.

Synthetic organic chemistry techniques, including asymmetric synthesis and the use of specific reagents, play a crucial role in generating diverse analogue libraries researchgate.netmdpi.comnih.govrsc.org. Subsequent studies would involve rigorous testing of these analogues in biological assays to identify compounds with improved activity profiles compared to the parent this compound. Structure-activity relationship (SAR) studies would be integral to this process, correlating structural changes with observed biological effects to guide the rational design of more effective analogues.

Investigation of this compound's Role in Specific Disease Models (excluding human clinical data)

To assess the potential therapeutic applications of this compound, its effects could be investigated in relevant preclinical disease models. These models, which exclude human clinical data, are essential for evaluating efficacy and understanding the in vivo effects of a compound before potential human studies biocytogen.comirbbarcelona.org.

Depending on the biological activities identified, this compound could be tested in various animal models representing specific diseases, such as models for inflammation, infectious diseases, or certain types of cancer syncrosome.comtranscurebioservices.comcrownbio.com. Preclinical models include genetically modified organisms, xenografts, and induced disease models irbbarcelona.org. Studies would focus on evaluating this compound's ability to modulate disease progression, alleviate symptoms, or interact with disease-specific pathways in these controlled systems.

Advancements in Sustainable Production of this compound through Metabolic Engineering or Total Synthesis

The sustainable and cost-effective production of natural products like this compound is a significant challenge. Future research could focus on developing advanced methods for its production, either through metabolic engineering or total synthesis.

Metabolic engineering involves modifying the genetic pathways of microorganisms or plants to enhance the biosynthesis of a target compound mit.edursc.orgnih.gov. This could involve identifying the biosynthetic genes for this compound and engineering suitable host organisms (e.g., yeast or bacteria) to produce it efficiently frontiersin.orgmdpi.com.

Alternatively, advancements in total synthesis could provide a sustainable route to this compound. Total synthesis involves the chemical construction of a complex molecule from simpler precursors researchgate.netnih.govrsc.orgnih.gov. Research in this area would focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes, potentially employing novel catalytic methods or strategies to overcome synthetic challenges.

Integration of Multi-Omics Data for Comprehensive this compound Research

Integrating multi-omics data can provide a holistic understanding of this compound's effects on biological systems. Multi-omics approaches combine data from different levels of biological organization, such as genomics, transcriptomics, proteomics, and metabolomics azolifesciences.comnih.govnih.govthermofisher.com.

Future research could utilize multi-omics to investigate how this compound influences gene expression (transcriptomics), protein levels and modifications (proteomics), and the profile of small molecule metabolites (metabolomics) in cells or tissues. This integrated analysis can reveal complex interactions and regulatory networks affected by this compound that would not be apparent from single-omics studies azolifesciences.comthermofisher.com. Bioinformatics and computational methods are essential for processing, analyzing, and integrating these diverse datasets to identify patterns, correlations, and relationships azolifesciences.comnih.gov. This comprehensive approach can lead to deeper insights into this compound's mechanisms of action and potential biomarkers of its activity genome.gov.

Q & A

Q. What established synthetic pathways exist for Borenolide, and how can researchers optimize yield and purity?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as cycloaddition or hydroxylation. Optimization requires systematic testing of catalysts (e.g., enzymatic vs. chemical), solvent systems, and temperature gradients. For example, a fractional factorial design can identify critical parameters affecting yield . Purification via column chromatography or recrystallization should be validated using HPLC and NMR to confirm purity (>95%) and structural integrity. Document reaction conditions (time, stoichiometry) in the experimental section, citing prior protocols for analogous compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and stereochemical properties?

  • Methodological Answer : Use a combination of 1H^1H/13C^13C-NMR for functional group identification, IR for carbonyl detection, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography is recommended. Cross-reference data with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Prioritize dose-response experiments with appropriate controls (e.g., vehicle and positive/negative controls). Use cell lines relevant to the hypothesized mechanism (e.g., cancer cells for cytotoxicity assays). Validate results via triplicate runs and statistical tests (e.g., ANOVA with post-hoc Tukey). Report IC50_{50} values with 95% confidence intervals and adjust for solvent interference .

Advanced Research Questions

Q. How can conflicting reports about this compound’s mechanism of action in different disease models be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables such as cell type, concentration ranges, or assay duration. Design replication studies under standardized conditions, using knockout models or siRNA to isolate target pathways. Apply Bayesian statistics to quantify uncertainty and identify confounding factors (e.g., off-target effects) .

Q. What experimental strategies are recommended for studying this compound’s pharmacokinetics (PK) in vivo?

  • Methodological Answer : Use radiolabeled this compound in animal models to track absorption, distribution, metabolism, and excretion (ADME). Collect plasma/tissue samples at predefined intervals (e.g., 0.5, 1, 4, 24 hours) and analyze via LC-MS/MS. Compartmental modeling (e.g., non-linear mixed-effects) can derive PK parameters (t1/2_{1/2}, AUC, Cmax_{max}) .

Q. How should researchers address discrepancies in this compound’s reported solubility and stability across solvents?

  • Methodological Answer : Perform solubility screenings using the shake-flask method in solvents of varying polarity (e.g., DMSO, PBS, ethanol). Monitor stability via accelerated degradation studies (40°C/75% RH) over 4 weeks, analyzing degradation products with UPLC-QTOF. Use Hansen solubility parameters to predict optimal solvent systems .

Data Analysis & Contradiction Management

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for intra- and inter-cell variability. Use clustering algorithms (e.g., k-means) to subgroup responders vs. non-responders. Validate findings with bootstrapping to assess robustness. Report effect sizes (Cohen’s d) alongside p-values to avoid overinterpretation .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Methodological Answer : Employ chemical proteomics (e.g., affinity chromatography coupled with SILAC labeling) to identify binding partners. Confirm interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use CRISPR-Cas9 knockouts to establish causality between target binding and observed bioactivity .

Comparative & Translational Studies

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Prioritize analogs with modifications to functional groups implicated in activity (e.g., hydroxyl or lactone rings). Use molecular docking to predict binding affinities to known targets. Screen analogs in parallel using high-throughput assays, and apply cheminformatics tools (e.g., Tanimoto similarity) to cluster compounds .

Q. How can translational studies bridge in vitro findings of this compound to preclinical efficacy?

  • Methodological Answer :
    Use patient-derived xenograft (PDX) models to recapitulate human disease heterogeneity. Correlate in vitro IC50_{50} values with in vivo tumor growth inhibition rates. Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict effective dosages. Include biomarker analyses (e.g., proteomic signatures) to validate mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.